N-Octyl-D-gluconamide

Overview

Description

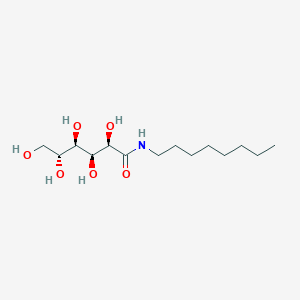

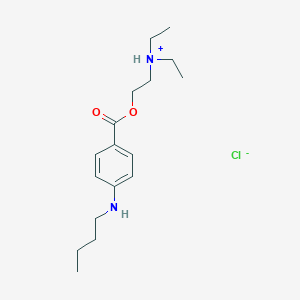

N-Octyl-D-gluconamide is a hydrogelator . It is known to rapidly self-agglomerate into helical bilayer micellar fibers upon cooling from spherical micelles . The molecular formula of N-Octyl-D-gluconamide is C14H29NO6 .

Synthesis Analysis

N-Octyl-D-gluconamide is synthesized from appropriate amines and aldo(bio)nic acids or their lactones . The amphiphilic N-octyl-D-gluconamide is practically insoluble in water at room temperature, dissolves readily in hot water, and forms long-lived, ultrathin micellar fibers on cooling .Molecular Structure Analysis

Magnetic dipolar couplings between the 15N atom (labeled) and neighboring 13C atoms (natural abundance) in three solid modifications of N-Octyl-D-gluconamide are measured with rotational echo double resonance (REDOR) . The dipolar couplings in the range 45 to 1220 Hz are converted into CN distances .Chemical Reactions Analysis

The gelation microdynamic mechanism of hydrogelator N-Octyl-D-gluconamide involves a continuous transfer from the octyl tail to the chiral carbohydrate head followed by the final immobilization of the solvent . This is actually a continuous dehydration process from the hydrophobic core to the outer hydrophilic chiral head .Scientific Research Applications

1. Amphiphilic Properties and Molecular Structure

N-Octyl-D-gluconamide exhibits unique amphiphilic properties, characterized by its ability to form various molecular arrangements. Studies have shown that it crystallizes in head-to-tail packing modes and undergoes phase transitions under certain temperatures. These properties are influenced by the number of carbon atoms in its alkyl chain (Zabel et al., 1986). Another study on its crystal and molecular structure revealed alternate molecular arrangements, contributing to our understanding of its amphiphilic characteristics (Herbst et al., 1995).

2. Hydrogel Formation and Stabilization

N-Octyl-D-gluconamide is known for its ability to form hydrogels. However, its crystallization from the gel state posed a challenge, which led to research on methods to increase its lifetime stability. The addition of nonionic surfactants was found to be effective in delaying or preventing crystallization, thus enhancing the gel's stability and mechanical properties (Buerkle et al., 2011).

3. Organogel Formation

The functionalization of N-Octyl-D-gluconamide allows it to form organogels with high viscosity. These gels are stable in various organic solvents and can maintain stability even above the boiling point of the solvent. The molecular interactions within these gels have been studied, providing insights into their structural and functional properties (Hafkamp et al., 1999).

4. Crystal Structure and Molecular Conformation

Research on the molecular conformation and crystal structure of N-Octyl-D-gluconamide has provided valuable information about its packing behavior and molecular interactions. These studies have implications for understanding its behavior in different states, such as in hydrogels and organogels (Svenson et al., 1994).

5. Surface Interactions and Rearrangements

N-Octyl-D-gluconamide exhibits interesting surface interaction properties. For instance, upon adsorption to different surfaces, it can rearrange to form various molecular structures, such as quadruple helices or bilayers. These findings are significant for applications involving surface chemistry and material science (Messerschmidt et al., 2000).

6. Solvent Effects on Crystal Morphology

The impact of solvents on the crystal morphology of N-Octyl-D-gluconamide has been studied using molecular simulation techniques. Understanding the interactions between the solvent and crystal faces provides insights into the compound's behavior in different environments, which is crucial for various applications (Khoshkhoo & Anwar, 1996).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-octylhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO6/c1-2-3-4-5-6-7-8-15-14(21)13(20)12(19)11(18)10(17)9-16/h10-13,16-20H,2-9H2,1H3,(H,15,21)/t10-,11-,12+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMBZDQOFPBYBL-FVCCEPFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315001 | |

| Record name | N-Octyl-D-gluconamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Octyl-D-gluconamide | |

CAS RN |

18375-61-6 | |

| Record name | N-Octyl-D-gluconamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18375-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Octyl-D-gluconamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018375616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Octyl-D-gluconamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-octyl-D-gluconamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one](/img/structure/B99048.png)

![Ethylamine, N,N-bis(trimethylsilyl)methyl]-](/img/structure/B99061.png)